molecular formula C6H5F2NO3 B2784354 4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid CAS No. 2248275-39-8

4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B2784354
CAS No.: 2248275-39-8
M. Wt: 177.107
InChI Key: OLXDADHFYOKWFL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts for difluoromethylation, electrophilic, nucleophilic, and radical reagents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can modulate the compound’s reactivity and interactions with other molecules. This modulation can affect various biological pathways and processes, making it a compound of interest for further research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated molecules such as difluoromethyl phenyl sulfide and other fluorinated organic compounds .

Uniqueness

The uniqueness of 4-(Difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid lies in its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical properties. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-2-3(5(7)8)4(6(10)11)12-9-2/h5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXDADHFYOKWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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